molecular formula C19H24N4 B2855491 2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900263-48-1

2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2855491
CAS RN: 900263-48-1
M. Wt: 308.429
InChI Key: ZYGLPYXKHMLURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Inhibitory Activity on Phosphodiesterases

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as specific inhibitors of cyclic GMP specific (type V) phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic nucleotides. These compounds have shown enzymatic and cellular activity as well as in vivo oral antihypertensive activity, indicating potential applications in the treatment of hypertension and other cardiovascular diseases (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Activities

Substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds have shown inhibition effects comparable to 5-fluorouracil against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), indicating their potential as anticancer agents. Additionally, the antimicrobial activity of these compounds has been assessed, suggesting their application in combating microbial infections (Riyadh, 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for their potential as anti-inflammatory and antimicrobial agents have been explored. These studies aim to identify new therapeutic agents with reduced side effects compared to existing drugs, focusing on their anti-inflammatory properties and the ability to combat various bacterial and fungal pathogens (Aggarwal et al., 2014).

Adenosine Receptor Antagonists

Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives has led to the discovery of potent and selective human A3 adenosine receptor antagonists. These compounds have been evaluated for their potential in counteracting neurotoxicity and other CNS disorders, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in targeting various receptors within the central nervous system (Squarcialupi et al., 2013).

properties

IUPAC Name

2-methyl-3-phenyl-N-propan-2-yl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-5-9-16-12-17(20-13(2)3)23-19(21-16)18(14(4)22-23)15-10-7-6-8-11-15/h6-8,10-13,20H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGLPYXKHMLURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-N-(propan-2-yl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

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